P-Iodoamphenicol
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Overview
Description
P-Iodoamphenicol is a derivative of chloramphenicol, an antibiotic that has been widely used in the treatment of bacterial infections. The addition of an iodine atom to the para position of the phenyl ring in chloramphenicol results in this compound, which exhibits unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-Iodoamphenicol typically involves the iodination of chloramphenicol. This can be achieved through electrophilic aromatic substitution, where iodine is introduced to the para position of the phenyl ring. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: P-Iodoamphenicol undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The nitro group in the molecule can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products:
Oxidation: Iodate derivatives.
Reduction: Amino derivatives.
Substitution: Azido, cyano, and other substituted derivatives.
Scientific Research Applications
P-Iodoamphenicol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Employed in studies involving ribosome assembly and protein synthesis inhibition.
Medicine: Investigated for its potential use as an antibiotic with enhanced properties compared to chloramphenicol.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of P-Iodoamphenicol is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation and thus inhibiting bacterial growth. The presence of the iodine atom may enhance its binding affinity and specificity for the ribosomal subunit, leading to improved antibacterial activity.
Comparison with Similar Compounds
Chloramphenicol: The parent compound, widely used as an antibiotic.
Thiamphenicol: A derivative with a methylsulfonyl group instead of the nitro group.
Florfenicol: A fluorinated derivative with enhanced antibacterial properties.
Comparison: P-Iodoamphenicol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to chloramphenicol, this compound may exhibit improved antibacterial activity and different pharmacokinetic properties. Thiamphenicol and florfenicol, while similar in structure, have different substituents that affect their activity and spectrum of use.
Properties
CAS No. |
49648-53-5 |
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Molecular Formula |
C11H12Cl2INO3 |
Molecular Weight |
404.02 g/mol |
IUPAC Name |
2,2-dichloro-N-[1,3-dihydroxy-1-(4-iodophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2INO3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5H2,(H,15,18) |
InChI Key |
YOMMTBDWLDEDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)I |
Origin of Product |
United States |
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